molecular formula C14H12N4O3 B4049189 N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine

N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine

Cat. No.: B4049189
M. Wt: 284.27 g/mol
InChI Key: OOOFHIGCIRXAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-7-nitro-N-phenyl-2,1,3-benzoxadiazol-4-amine is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.09094026 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of H2S Probes

Research has shown the utility of NBD amines in the development of probes for hydrogen sulfide (H2S), a biologically significant gasotransmitter. The thiolysis reaction of NBD amines with H2S has been investigated to create efficient fluorescent probes for H2S detection. This application is significant for bioimaging and understanding the role of H2S in physiological and pathological processes (Song et al., 2016).

Fluorescent Probes for Bioimaging

Another study focused on designing a novel fluorescent probe for hydrogen sulfide based on the thiolysis of NBD amine. This probe demonstrated high selectivity and sensitivity for H2S, with applications in fluorescent bioimaging of H2S in living cells, showcasing its potential in medical research and diagnostics (Wang et al., 2017).

Chromatographic Analysis

NBD amines have also been used as fluorescent chiral reagents in high-performance liquid chromatography (HPLC) for the resolution of enantiomers of alcohols and amines. This application underscores the importance of NBD derivatives in analytical chemistry, particularly in the pharmaceutical industry where the chirality of compounds can influence drug efficacy (Toyo’oka et al., 1994).

Mitochondria-Targeted Probes

The development of a turn-on mitochondria-targeting probe based on NBD amine for hydrogen sulfide is another notable application. This probe's high specificity and low detection limit enable the detailed study of H2S's biological functions and its pathological roles in living systems, highlighting the compound's utility in cellular and molecular biology (Pak et al., 2016).

Sensing and Detection Technologies

NBD derivatives have been explored for their use in sensing technologies, such as the detection of phosgene, a toxic compound. This research demonstrates the versatility of NBD-based sensors in environmental monitoring and safety applications (Hu et al., 2016).

Properties

IUPAC Name

N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-2-17(10-6-4-3-5-7-10)11-8-9-12(18(19)20)14-13(11)15-21-16-14/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOFHIGCIRXAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.